molecular formula C14H16ClN3 B1604169 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine CAS No. 902836-38-8

4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine

Cat. No. B1604169
M. Wt: 261.75 g/mol
InChI Key: QPXZSTSEYCYKLI-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenyl)-4-hydroxypiperidine” is a member of piperidines . It has a molecular formula of C11H14ClNO . It’s a white to creamy-white crystalline powder .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications .


Molecular Structure Analysis

The piperidine ring in “4-(4-Chlorophenyl)-4-hydroxypiperidine” adopts a chair conformation .


Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc .


Physical And Chemical Properties Analysis

The compound “4-(4-Chlorophenyl)-4-hydroxypiperidine” has an average mass of 195.689 Da and a mono-isotopic mass of 195.081482 Da .

Scientific Research Applications

Molecular Interactions and Receptor Studies

One of the core applications involves the molecular interaction of analogous compounds with cannabinoid receptors. A study investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models, indicating the compound's potential as a CB1 receptor antagonist (J. Shim et al., 2002).

Synthesis and Chemical Properties

The synthesis of related compounds provides insights into their potential applications. A robust three-step synthesis process for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was developed. This demonstrates the compound's significance in pharmaceutical manufacturing and its potential as a building block in the synthesis of therapeutically relevant molecules (Steven J. Fussell et al., 2012).

Antimicrobial Activity and Docking Studies

Another application includes antimicrobial activity and docking studies. For instance, the crystal structure of a synthesized compound revealed its potential antibacterial and antifungal activities, supported by molecular docking analysis. This suggests the compound's utility in developing new antimicrobial agents (R. M. Okasha et al., 2022).

Imaging and PET Ligand Development

Compounds with similar structures have been synthesized for imaging purposes. [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, a potential PET ligand for CB1 receptors, illustrates the use of such compounds in the development of imaging agents for neurological studies (J. Kumar et al., 2004).

Drug Development and Pharmacological Properties

Finally, studies have explored the pharmacological properties of these compounds. FAUC 213, a highly selective dopamine D4 receptor antagonist with a similar structure, exhibited atypical antipsychotic properties in behavioral and neurochemical models of schizophrenia. This underscores the compound's potential in drug development for psychiatric disorders (F. Boeckler et al., 2004).

Safety And Hazards

The compound “4-(4-chlorophenyl)-piperidine hydrochloride” is classified as an eye irritant (Eye Irrit. 2) according to GHS classification . The safety information suggests avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

4-[4-(4-chlorophenyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-13-3-1-11(2-4-13)12-9-17-18(10-12)14-5-7-16-8-6-14/h1-4,9-10,14,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXZSTSEYCYKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639947
Record name 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine

CAS RN

902836-38-8
Record name 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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